

An In-depth Technical Guide on the Physicochemical Properties of Desmethylazelastine

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Compound of Interest		
Compound Name:	Desmethylazelastine	
Cat. No.:	B192710	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of **Desmethylazelastine**, an active metabolite of the second-generation antihistamine, Azelastine. The following sections detail its chemical identity, key physical and chemical parameters, and relevant biological pathways, supported by experimental protocols and visual diagrams to facilitate understanding and application in research and drug development.

Chemical and Physical Properties

Desmethylazelastine, a significant metabolite of Azelastine, retains potent pharmacological activity. Its fundamental physicochemical characteristics are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods and formulations.

Table 1: Chemical Identifiers of **Desmethylazelastine**



Identifier	Value
IUPAC Name	2-(azepan-4-yl)-4-[(4- chlorophenyl)methyl]phthalazin-1-one
Synonyms	N-Desmethyl Azelastine, DAZ, Demethylazelastine
CAS Number	47491-38-3
Chemical Formula	C21H22CIN3O
Molecular Weight	367.88 g/mol
Appearance	Pale Yellow to Light Yellow Solid

Table 2: Physicochemical Data of **Desmethylazelastine**

Property	Value	Source
Melting Point	90-95 °C	[1][2]
Boiling Point	544.1 ± 60.0 °C (Predicted)	[2]
рКа	10.49 ± 0.40 (Predicted)	
logP	3.9 (XLogP3, Predicted)	[3]
Solubility	Soluble in DMSO; Slightly soluble in Chloroform and Methanol. Quantitative aqueous solubility data is not readily available.	[2]

Biological Context and Signaling Pathways

Desmethylazelastine is formed in the liver through the metabolism of Azelastine, primarily by cytochrome P450 enzymes. It is an active metabolite and contributes to the overall therapeutic effect of Azelastine by acting as a potent histamine H1 receptor antagonist.



The metabolic conversion of Azelastine to **Desmethylazelastine** is a critical step in its biotransformation. This process is primarily mediated by CYP3A4 and CYP2D6, with minor contributions from CYP1A2.

Metabolic Formation of Desmethylazelastine

CYP3A4, CYP2D6
(Primary)
CYP1A2 (Minor)

Azelastine

N-demethylation

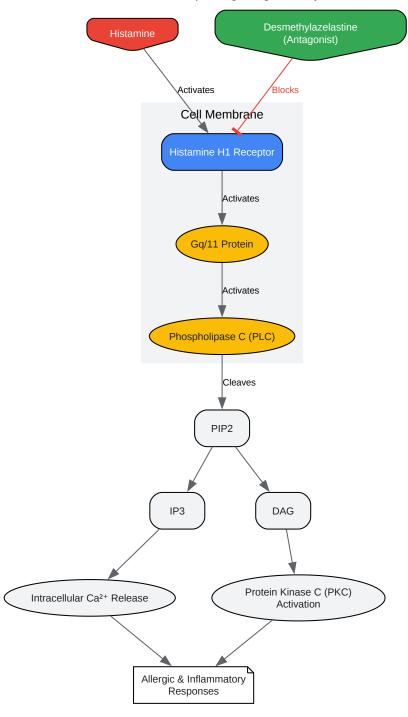
Desmethylazelastine
(Active Metabolite)

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Metabolic formation of **Desmethylazelastine**.

Desmethylazelastine exerts its antihistaminic effects by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq/11 signaling cascade, leading to the release of intracellular calcium and the activation of protein kinase C (PKC), which in turn mediate allergic and inflammatory responses. **Desmethylazelastine**, as an antagonist, prevents this cascade.





Histamine H1 Receptor Signaling Pathway

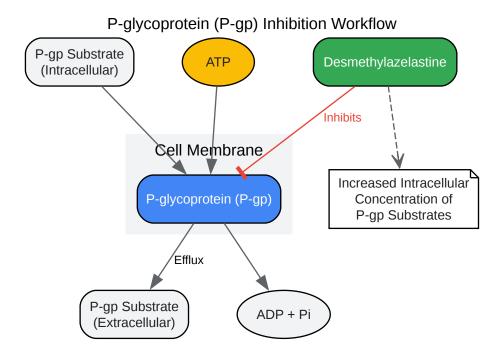
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Antagonism of the H1 receptor by **Desmethylazelastine**.

Desmethylazelastine has also been shown to be an inhibitor of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). P-gp is an ATP-dependent efflux pump that



transports a wide variety of substrates out of cells. Inhibition of P-gp can have significant implications for drug-drug interactions and the cellular accumulation of P-gp substrates.



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Inhibition of P-gp mediated efflux.

Experimental Protocols

The determination of physicochemical properties such as pKa, logP, and solubility is fundamental in drug discovery and development. Below are detailed methodologies for these key experiments.

The dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.

- Principle: A solution of the compound is titrated with a standardized acid or base, and the pH
 of the solution is monitored with a pH meter as a function of the volume of titrant added. The
 pKa is determined from the inflection point of the resulting titration curve.
- Apparatus:
 - Calibrated pH meter with a suitable electrode



- Automatic titrator or manual burette
- Magnetic stirrer and stir bar
- Temperature-controlled reaction vessel
- Reagents:
 - **Desmethylazelastine** sample of known concentration (e.g., 1 mM)
 - Standardized 0.1 M hydrochloric acid (HCI)
 - Standardized 0.1 M sodium hydroxide (NaOH)
 - Potassium chloride (KCI) solution (e.g., 0.15 M) to maintain constant ionic strength
 - High-purity water
- Procedure:
 - Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
 - Prepare a solution of **Desmethylazelastine** in water, potentially with a co-solvent if solubility is low. Add KCl to maintain constant ionic strength.
 - Place the solution in the reaction vessel and immerse the pH electrode.
 - If the compound is a base, titrate with standardized HCl. If it is an acid, titrate with standardized NaOH.
 - Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the volume of titrant added.
 - Continue the titration well past the equivalence point.
 - Plot the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is ionized, which corresponds to the midpoint of the steepest part of the titration curve.



Perform the titration in triplicate to ensure reproducibility.

The partition coefficient (logP) is a measure of the differential solubility of a compound in a hydrophobic (octanol) and a hydrophilic (water) phase. The shake-flask method is the gold standard for its determination.

- Principle: The compound is partitioned between n-octanol and water at a constant temperature. The concentration of the compound in each phase is measured after equilibrium has been reached, and the logP is calculated from the ratio of these concentrations.
- Apparatus:
 - Separatory funnels or vials with tight-fitting caps
 - Mechanical shaker or vortex mixer
 - Centrifuge
 - Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- Reagents:
 - Desmethylazelastine sample
 - n-Octanol (pre-saturated with water)
 - Water or buffer of a specific pH (pre-saturated with n-octanol)
- Procedure:
 - Prepare a stock solution of **Desmethylazelastine** in either water or n-octanol.
 - Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both n-octanol and water.
 - Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and allow it to equilibrate at a constant temperature.



- Allow the two phases to separate completely. Centrifugation may be used to expedite this process.
- Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.
- Determine the concentration of **Desmethylazelastine** in each aliquot using a suitable analytical method.
- Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
- The logP is the base-10 logarithm of P.
- Repeat the experiment at different initial concentrations to ensure that the logP value is independent of concentration.

Solubility is a critical parameter that influences the bioavailability of a drug. The shake-flask method is a common and reliable technique for determining thermodynamic solubility.

- Principle: An excess amount of the solid compound is equilibrated with a solvent at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.
- Apparatus:
 - Vials with screw caps
 - Thermostatically controlled shaker or incubator
 - Filtration or centrifugation equipment to separate undissolved solid
 - Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
- Reagents:
 - Solid Desmethylazelastine
 - Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)



• Procedure:

- Add an excess amount of solid **Desmethylazelastine** to a vial containing a known volume
 of the aqueous buffer. The amount should be sufficient to ensure that a saturated solution
 is formed and solid remains.
- Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).
- After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 μm PVDF).
- Carefully collect the clear supernatant.
- Dilute the supernatant with a suitable solvent if necessary and determine the concentration of **Desmethylazelastine** using a validated analytical method.
- The measured concentration represents the thermodynamic solubility of the compound under the experimental conditions.
- Perform the experiment in triplicate.

This guide provides a foundational understanding of the physicochemical properties of **Desmethylazelastine**. The presented data and methodologies are intended to support further research and development efforts involving this pharmacologically active compound.

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